molecular formula C20H21N3O4 B2648641 1-ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one CAS No. 886186-50-1

1-ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one

Cat. No.: B2648641
CAS No.: 886186-50-1
M. Wt: 367.405
InChI Key: PZZGQYFYRTWFFA-UHFFFAOYSA-N
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Description

Historical Context of Quinoline-Based Compounds in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, has been a cornerstone of medicinal chemistry since its isolation from coal tar by Friedlieb Ferdinand Runge in 1834. Early applications focused on dyestuffs and solvents, but the discovery of quinine’s antimalarial properties in the 19th century marked a paradigm shift. The 20th century witnessed systematic exploration of quinoline derivatives, leading to landmark drugs such as chloroquine (antimalarial), ciprofloxacin (antibacterial), and topotecan (anticancer). These advancements established the quinoline nucleus as a privileged structure capable of interacting with diverse biological targets, including DNA topoisomerases, microbial enzymes, and cellular receptors.

The introduction of nitro groups to the quinoline scaffold, as seen in 3-nitroquinoline derivatives, further expanded therapeutic possibilities. Nitro groups enhance electron-deficient character, facilitating interactions with biological nucleophiles and enabling redox cycling mechanisms critical for antiparasitic and anticancer activities. For instance, 8-nitroquinolin-2(1H)-one derivatives demonstrated potent antitrypanosomal activity in preclinical studies, highlighting the role of nitro substituents in targeting protozoan infections.

Evolution of Nitroquinoline Research

The synthesis of nitroquinolines has evolved from classical methods like the Skraup and Friedländer reactions to modern catalytic strategies. Early approaches relied on direct nitration of quinoline, but poor regioselectivity limited utility. Breakthroughs in the late 20th century introduced regiocontrolled syntheses, such as the copper-catalyzed [3+2] cycloaddition of aryl azides with nitroolefins, enabling efficient access to 3-nitroquinoline derivatives with diverse substituents.

Recent innovations emphasize green chemistry principles. Wang et al. developed an eco-friendly Friedländer synthesis using water as a solvent and hydrochloric acid as a catalyst, achieving 77–95% yields for trisubstituted nitroquinolines. These advancements have facilitated the exploration of structure-activity relationships, particularly the impact of nitro group positioning on bioactivity. For example, 3-nitro substitution enhances DNA intercalation capacity compared to 5- or 7-nitro isomers, a critical factor in anticancer drug design.

Significance of 1-Ethyl-4-amino-3-nitroquinolin-2(1H)-one Scaffold in Modern Medicinal Chemistry

The 1-ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one scaffold exemplifies rational drug design through strategic functionalization:

  • Ethyl Group (Position 1): Enhances lipophilicity and metabolic stability compared to smaller alkyl groups, improving blood-brain barrier penetration for CNS-targeted therapies.
  • 4-Methoxyphenethylamino Moiety (Position 4): Introduces hydrogen-bonding capacity and π-π stacking interactions, optimizing target binding affinity. The methoxy group further modulates electron density, influencing redox potential and bioavailability.
  • Nitro Group (Position 3): Serves as a pharmacophore for bioreductive activation in hypoxic tumor microenvironments and parasitic infections, generating cytotoxic free radicals upon enzymatic reduction.

Table 1: Comparative Analysis of Quinoline Derivatives

Compound Substituents Key Activity Target
Chloroquine 7-Chloro, 4-aminoquinoline Antimalarial Hemozoin crystallization
Ciprofloxacin 1-Cyclopropyl, 6-fluoro Antibacterial DNA gyrase
1-Ethyl-4-((4-MP)amino)-3-NQO 1-Ethyl, 4-MP-amino, 3-nitro Anticancer/Antiparasitic Topoisomerase II/Redox enzymes

This scaffold’s versatility is evidenced by its potential applications:

  • Antiparasitic Agents: Demonstrated efficacy against Trypanosoma cruzi through inhibition of trypanothione reductase, a key enzyme in parasite redox homeostasis.
  • Anticancer Therapeutics: The nitro group enables selective cytotoxicity in hypoxic tumors, while the 4-methoxyphenethylamino group enhances topoisomerase II inhibition.

Research Objectives and Current Investigation Trends

Contemporary studies prioritize three objectives:

  • Synthetic Methodology Optimization: Developing one-pot, catalyst-free syntheses to reduce production costs and environmental impact. Recent work on copper-catalyzed cycloadditions exemplifies this trend.
  • Targeted Drug Delivery: Functionalizing the 4-amino group with tumor-homing peptides or antibody conjugates to improve therapeutic index.
  • Multidrug Resistance Reversal: Exploiting the nitro group’s ability to inhibit efflux pumps like P-glycoprotein, enhancing chemosensitization in resistant cancers.

Emerging trends include computational modeling to predict metabolite formation and off-target interactions, as well as the integration of nitroquinolines into hybrid molecules with artemisinin or kinase inhibitors for synergistic effects.

Properties

IUPAC Name

1-ethyl-4-[2-(4-methoxyphenyl)ethylamino]-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-22-17-7-5-4-6-16(17)18(19(20(22)24)23(25)26)21-13-12-14-8-10-15(27-2)11-9-14/h4-11,21H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZGQYFYRTWFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Nitration: Introduction of a nitro group into the quinoline ring.

    Alkylation: Addition of an ethyl group to the nitrogen atom of the quinoline ring.

    Amination: Reaction of the intermediate with 4-methoxyphenethylamine to form the final product.

Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Amino Derivatives: Formed by reduction of the nitro group.

    Substituted Quinoline Derivatives: Formed by substitution reactions.

Scientific Research Applications

1-Ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA to inhibit replication or transcription.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and properties of 1-ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one with related quinolinones:

Compound Name Position 1 Position 3 Position 4 Key Properties/Activities References
Target Compound Ethyl Nitro 4-Methoxyphenethylamino Potential bioactivity (inferred) N/A
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one Ethyl Nitroacetyl Hydroxy Reactivity in cyclization, halogenation
4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one Phenyl Nitro Chloro Antimicrobial activity (inferred)
3-(1H-Indol-2-yl)-4-(4-methoxyphenyl)-1-methylquinolin-2(1H)-one Methyl 1H-Indol-2-yl 4-Methoxyphenyl Electronic modulation via methoxy group
1-Methyl-4-(morpholin-4-yl)-3-nitroquinolin-2(1H)-one Methyl Nitro Morpholin-4-yl Solubility enhancement
Key Observations:
  • Position 3: Nitro groups increase electrophilicity, enabling reactions with nucleophiles (e.g., cyclization to fused heterocycles in 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one) .
  • Position 4: The 4-methoxyphenethylamino group in the target compound may improve membrane permeability compared to hydroxy or chloro substituents .

Physicochemical Properties

  • Solubility: Methoxy and amino groups (target compound) likely improve water solubility compared to halogenated analogs (e.g., 4-chloro-3-nitro-1-phenylquinolin-2(1H)-one) .
  • Stability : The nitro group may reduce thermal stability relative to acetylated or morpholine-substituted derivatives .

Biological Activity

1-Ethyl-4-((4-methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H21N3O4
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 886186-50-1

The compound features a quinoline core, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

The biological activity of this compound is attributed to its interaction with various molecular targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways, particularly in cancer cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting oncogenic signaling pathways.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 Value (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15.2Caspase activation
Compound BA549 (Lung Cancer)12.5EGFR inhibition
This compoundHeLa (Cervical Cancer)TBDTBD

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting NF-kB signaling pathways, which are crucial in inflammatory responses.

Study on Anticancer Efficacy

In a controlled study involving various derivatives of quinoline compounds, this compound was tested against several cancer cell lines. The results indicated a promising reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Safety and Toxicology

Preliminary toxicity studies have shown that the compound has a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses over extended periods.

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